molecular formula C10H12N2O3 B8342345 2-Acetylamino-4,6-dimethylnicotinic acid

2-Acetylamino-4,6-dimethylnicotinic acid

Cat. No.: B8342345
M. Wt: 208.21 g/mol
InChI Key: IOVYJHPHGGXUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylamino-4,6-dimethylnicotinic acid is a specialty chemical building block designed for research applications, particularly in medicinal and heterocyclic chemistry. This compound features a nicotinic acid core that is strategically functionalized with methyl and acetylamino groups, making it a valuable precursor for the synthesis of more complex nitrogen-containing heterocycles. Researchers can utilize this molecule as a key intermediate in the construction of pyrido[2,3-d]pyrimidine derivatives, which are structures of significant interest in pharmaceutical research due to their diverse biological activities . The presence of the acetyl-protected amino group at the 2-position and the carboxylic acid at the 3-position offers multiple sites for further chemical modification, enabling the development of compound libraries for drug discovery programs. As a derivative of 2-amino-4,6-dimethylnicotinic acid, its core structure is a proven scaffold for creating diverse arylamides and fused ring systems . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-acetamido-4,6-dimethylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-5-4-6(2)11-9(12-7(3)13)8(5)10(14)15/h4H,1-3H3,(H,14,15)(H,11,12,13)

InChI Key

IOVYJHPHGGXUAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)NC(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following compounds are structurally related to 2-acetylamino-4,6-dimethylnicotinic acid, differing primarily in substituents at the 2-position and/or methyl group positions:

Compound Name CAS Number Substituents Similarity Score Molecular Weight (g/mol)
2-Amino-4,6-dimethylnicotinic acid 106837-89-2 -NH₂, -CH₃ (4,6) N/A 166.18
2-Chloro-4,6-dimethylnicotinic acid 66662-48-4 -Cl, -CH₃ (4,6) 0.93 185.62
2-Amino-6-chloronicotinic acid 58584-92-2 -NH₂, -Cl (6) 0.84 172.57
2-Chloro-6-methylisonicotinic acid 25462-85-5 -Cl, -CH₃ (6) 0.85 171.58
2-(Benzylamino)nicotinic acid 33522-80-4 -NH-Benzyl, -H (4,6) N/A 228.25

Key Observations:

  • Chloro vs. Acetylamino Substituents: Chloro derivatives (e.g., 2-chloro-4,6-dimethylnicotinic acid) exhibit higher molecular weights and greater electrophilicity, making them reactive intermediates in nucleophilic substitution reactions . In contrast, the acetylamino group enhances stability and modulates bioavailability by increasing lipophilicity.
  • Amino vs.

Physicochemical Properties

  • Chloro derivatives, being more electronegative, may exhibit lower solubility in polar solvents .
  • Acidity (pKa): The acetylated amino group reduces basicity relative to the amino precursor (pKa ~2.60), likely shifting the pKa to ~1.5–2.0 due to electron withdrawal. Chloro derivatives, lacking ionizable groups, are less acidic .

Preparation Methods

Esterification and Nitration

The most direct route involves nitration of 4,6-dimethylnicotinic acid. To mitigate the carboxylic acid’s deactivating effects, the acid is first converted to its methyl ester via Fischer esterification. The esterification employs methanol and catalytic sulfuric acid under reflux (2–4 hours, 60–70°C), yielding methyl 4,6-dimethylnicotinate.

Subsequent nitration utilizes a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The carboxylic ester acts as a meta-directing group, favoring nitration at position 2 due to steric and electronic influences from the 4- and 6-methyl groups. After 2–4 hours, the reaction yields methyl 2-nitro-4,6-dimethylnicotinate.

Key Parameters

  • Nitrating agent: 65% HNO₃ (6–9 moles per mole substrate)

  • Temperature: 0–5°C (prevents multiple nitrations)

  • Yield: ~60–70% (GC analysis)

Reduction and Acetylation

The nitro group is reduced to an amine using hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 hours) or Fe/HCl. The resulting methyl 2-amino-4,6-dimethylnicotinate is acetylated with acetic anhydride in pyridine (1 hour, 100°C), forming methyl 2-acetylamino-4,6-dimethylnicotinate. Final saponification with NaOH (2M, reflux, 2 hours) liberates the carboxylic acid, yielding the target compound.

Optimization Notes

  • Hydrogenation pressure: 30–50 psi (enhances reaction rate)

  • Acetylation yield: >85% (NMR confirmation)

Hantzsch Dihydropyridine Synthesis

Ring Formation and Oxidation

The Hantzsch synthesis constructs the pyridine nucleus from β-keto esters and enamines. Ethyl acetoacetate (2 moles) reacts with ammonium acetate and formaldehyde in ethanol (reflux, 6 hours) to form 1,4-dihydropyridine. Oxidation with HNO₃ (65%, 100°C, 2 hours) aromatizes the ring, yielding ethyl 4,6-dimethylnicotinate.

Substituent Control

  • Methyl groups at positions 4 and 6 derive from ethyl acetoacetate’s methyl moieties.

  • Oxidation yield: ~70% (HPLC)

Functionalization at Position 2

Nitration and acetylation follow the same sequence as in Section 1. However, this route’s viability depends on the dihydropyridine precursor’s regiochemistry, which may require chiral auxiliaries or templating agents to ensure correct substitution patterns.

Directed Ortho-Metalation (DoM)

Directed Amination

4,6-Dimethylnicotinic acid’s carboxylic acid group directs metalation at position 2 using LDA (lithium diisopropylamide) at −78°C. Quenching with a nitroso reagent introduces an amino group, which is acetylated in situ. This one-pot method bypasses nitration but requires strict anhydrous conditions.

Advantages

  • Avoids harsh nitration conditions.

  • Higher functional group tolerance.

Challenges

  • Low yields (~40%) due to competing side reactions.

Comparative Analysis of Methods

MethodKey StepsYield (%)RegioselectivityScalability
NitrationEsterification → Nitration → Acetylation60–70HighIndustrial
Hantzsch SynthesisDihydropyridine → Oxidation50–60ModerateLaboratory
Directed MetalationDoM → Amidation30–40LowSpecialty

Q & A

Q. Q: What are the primary synthetic routes for 2-Acetylamino-4,6-dimethylnicotinic acid, and how can reaction conditions be optimized for yield?

A: The compound can be synthesized via enamine rearrangement or transamination reactions. For example, ethyl esters of 4,6-dimethyl-2-pyrimidinylacetic acid react with amines under controlled conditions to yield 2-alkylamino-4,6-dimethylnicotinic acid derivatives. Acetylation of the amino group (e.g., using acetyl chloride or anhydride) completes the synthesis . Acid-catalyzed hydrolysis (e.g., with H₂SO₄ or HCl) optimizes yield by preventing side reactions like ester degradation. Reaction temperature (80–100°C) and stoichiometric ratios of amines (1.5–2 equivalents) are critical for >70% yield .

Q. Q: Which analytical techniques are most reliable for characterizing this compound?

A: High-resolution NMR (¹H/¹³C) confirms structural integrity, with key signals at δ 2.3–2.6 ppm (methyl groups) and δ 8.1–8.3 ppm (aromatic protons). LC-MS (ESI+) validates molecular weight ([M+H]⁺ = 209.18). Purity (>95%) is assessed via HPLC using a C18 column with acetonitrile/water gradients (retention time ~8.5 min) .

Advanced Reactivity and Functionalization

Q. Q: How does the acetylated amino group influence regioselectivity in nitration or halogenation reactions?

A: The electron-withdrawing acetyl group directs electrophilic substitution to the 5-position of the pyridine ring. Nitration with HNO₃ in acetic acid predominantly yields the 5-nitro derivative, while mixed H₂SO₄/HNO₃ systems may alter regioselectivity due to nitronium ion (NO₂⁺) formation. Halogenation (e.g., Cl₂ or Br₂) follows similar trends, favoring the 5-position .

Q. Q: What mechanistic insights explain the formation of dihydro-oxo byproducts during synthesis?

A: In aqueous conditions, the enamine intermediate undergoes hydrolysis, leading to 1,2-dihydro-2-oxo-4,6-dimethylnicotinic acid. This side reaction is minimized by using anhydrous solvents (e.g., toluene) and avoiding prolonged exposure to moisture. Kinetic studies suggest a rate-limiting step involving water-mediated ring-opening .

Structural Modifications and Derivatives

Q. Q: What strategies are effective for introducing thioalkyl or heterocyclic substituents at the 2-position?

A: Thioalkyl groups are introduced via nucleophilic displacement of chloro intermediates. For example, 2-chloro-4,6-dimethylnicotinic acid reacts with thiols (RSH) in DMF with K₂CO₃ as a base (60–80°C, 6–8 h). Heterocyclic substituents (e.g., pyrrolidine) are added via amide coupling using EDCI/HOBt or via acyl chloride intermediates .

Q. Q: How do methyl groups at the 4- and 6-positions affect the compound’s electronic properties and reactivity?

A: The methyl groups enhance electron density at the 3- and 5-positions via inductive effects, increasing susceptibility to electrophilic attack. Computational studies (DFT) show a HOMO localization at the 5-position, aligning with observed nitration patterns. Steric hindrance from the 4,6-dimethyl groups limits substitution at adjacent positions .

Stability and Degradation Pathways

Q. Q: What are the primary degradation pathways of this compound under acidic or basic conditions?

A: Acidic hydrolysis (pH <3) cleaves the acetyl group, yielding 2-amino-4,6-dimethylnicotinic acid. In alkaline conditions (pH >10), decarboxylation occurs at the 3-position, forming 2-acetylamino-4,6-dimethylpyridine. Stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in inert atmospheres .

Comparative Studies and Analogues

Q. Q: How do structural analogues (e.g., 5-hydroxy-4,6-dimethylnicotinic acid) differ in biological or chemical behavior?

A: Hydroxy substitution at the 5-position increases hydrogen-bonding capacity, altering solubility (e.g., logP decreases by 0.8 units). In vitro assays show reduced metabolic stability compared to the acetylated analogue due to oxidative susceptibility. XRD analysis reveals planar distortion in the hydroxy derivative, affecting binding interactions .

Computational and Mechanistic Insights

Q. Q: What computational models predict the reactivity of this compound in complex reaction environments?

A: Density Functional Theory (DFT) simulations (B3LYP/6-31G*) accurately predict electrophilic substitution sites by mapping electrostatic potential surfaces. Molecular dynamics (MD) studies in solvent models (e.g., acetic acid) simulate nitronium ion interactions, corroborating experimental regioselectivity data .

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